molecular formula C10H12O3 B1425397 (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270299-61-0

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1425397
CAS No.: 1270299-61-0
M. Wt: 180.2 g/mol
InChI Key: REGASJUMDXLFAS-VIFPVBQESA-N
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Description

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a methoxy group at the 6-position and a hydroxyl group at the 4-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenolic compound as a starting material, which undergoes methylation to introduce the methoxy group. Subsequent cyclization and reduction steps yield the desired benzopyran structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 6-methoxy-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2H-1-benzopyran-4-ol
  • 4-hydroxy-3,4-dihydro-2H-1-benzopyran
  • 6-methoxy-3,4-dihydro-2H-1-benzopyran

Uniqueness

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 6-position and the hydroxyl group at the 4-position significantly influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGASJUMDXLFAS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
Reactant of Route 6
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

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